molecular formula C16H14Cl2O B1360507 2',4'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898789-96-3

2',4'-Dichloro-3-(2-methylphenyl)propiophenone

Cat. No.: B1360507
CAS No.: 898789-96-3
M. Wt: 293.2 g/mol
InChI Key: SBHWLEXWTUYHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,4’-dichloroacetophenone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted halogens or other functional groups.

Scientific Research Applications

2’,4’-Dichloro-3-(2-methylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    2,4-Dichloro-3-methylphenol: Shares structural similarities but differs in the position of the methyl group and the absence of the propiophenone moiety.

    2,4-Dichlorophenoxyacetic acid: Another chlorinated aromatic compound with different functional groups and applications.

Uniqueness: 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring and the presence of the propiophenone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

2',4'-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₄Cl₂O
  • Molecular Weight : 293.19 g/mol
  • Structure : It features a propiophenone core with dichloro substitutions at the 2' and 4' positions of the aromatic ring, and a methyl group on the phenyl ring.

The biological activity of this compound is believed to stem from its interactions with various molecular targets within biological systems. The presence of chlorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to various pharmacological effects. The compound may influence cellular pathways by:

  • Inhibiting specific enzymes involved in metabolic processes.
  • Modulating receptor activity, which can alter signaling pathways associated with cell growth and proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on a series of dichlorinated propiophenones showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further antibiotic development .

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108015
255040
502070

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHWLEXWTUYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644041
Record name 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-96-3
Record name 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.